molecular formula C9H16ClNO2 B12547475 10-methyl-2-oxa-9-azaspiro[4.5]decan-1-one;hydrochloride

10-methyl-2-oxa-9-azaspiro[4.5]decan-1-one;hydrochloride

Katalognummer: B12547475
Molekulargewicht: 205.68 g/mol
InChI-Schlüssel: MMLLNOPINXUEQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

10-methyl-2-oxa-9-azaspiro[4.5]decan-1-one;hydrochloride is a spirocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. The spirocyclic structure, characterized by a bicyclic system where two rings are connected through a single atom, imparts distinct chemical and biological properties to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of spirocyclic compounds like 10-methyl-2-oxa-9-azaspiro[4.5]decan-1-one;hydrochloride typically involves multiple steps. One common approach is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. For instance, the synthesis of similar compounds has been achieved using tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials .

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic route to ensure high yield and purity. This may include the use of advanced catalysts and reaction conditions to streamline the process. For example, the use of Grubbs catalyst in olefin metathesis reactions has been explored for the synthesis of spirocyclic structures .

Analyse Chemischer Reaktionen

Types of Reactions

10-methyl-2-oxa-9-azaspiro[4.5]decan-1-one;hydrochloride can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Wissenschaftliche Forschungsanwendungen

10-methyl-2-oxa-9-azaspiro[4.5]decan-1-one;hydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 10-methyl-2-oxa-9-azaspiro[4.5]decan-1-one;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, similar spirocyclic compounds have been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacteria . This inhibition disrupts the bacterial cell wall synthesis, leading to its death.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

10-methyl-2-oxa-9-azaspiro[4.5]decan-1-one;hydrochloride stands out due to its specific substituents and the unique combination of oxygen and nitrogen atoms in the spirocyclic core. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C9H16ClNO2

Molekulargewicht

205.68 g/mol

IUPAC-Name

10-methyl-2-oxa-9-azaspiro[4.5]decan-1-one;hydrochloride

InChI

InChI=1S/C9H15NO2.ClH/c1-7-9(3-2-5-10-7)4-6-12-8(9)11;/h7,10H,2-6H2,1H3;1H

InChI-Schlüssel

MMLLNOPINXUEQC-UHFFFAOYSA-N

Kanonische SMILES

CC1C2(CCCN1)CCOC2=O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.